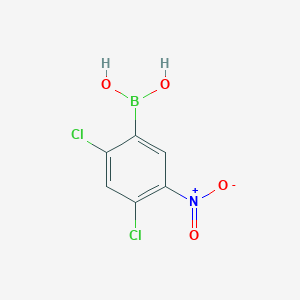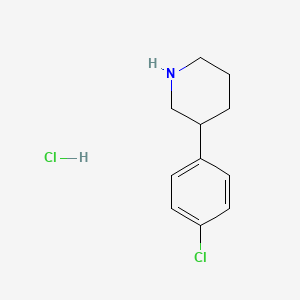
3-(4-Chlorophenyl)Piperidine Hydrochloride
Übersicht
Beschreibung
“3-(4-Chlorophenyl)Piperidine Hydrochloride” is a chemical compound with the empirical formula C11H14ClN . It is a solid substance and is part of a class of compounds known as piperidines .
Synthesis Analysis
Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)Piperidine Hydrochloride” is represented by the SMILES string ClC1=CC=C(C=C1)C2CNCCC2 . The InChI representation is 1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)Piperidine Hydrochloride” has a molecular weight of 232.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound is a solid .
Wissenschaftliche Forschungsanwendungen
Impurity Analysis in Pharmaceutical Compounds
A study identified and quantified impurities in cloperastine hydrochloride, a drug with a central antitussive effect. This research highlights the significance of understanding the impurities in pharmaceutical compounds, where 3-(4-Chlorophenyl)Piperidine derivatives might play a role as impurities or in the synthesis process of such drugs (Liu et al., 2020).
Structural and Molecular Studies
Another study focused on the crystal and molecular structure of 4-carboxypiperidinium chloride, demonstrating the importance of structural analysis in understanding the chemical properties and potential applications of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biological Property Investigations
Research on 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride investigated its synthesis and characterized its structural, electronic, and biological properties. Such studies indicate the potential of piperidine derivatives in drug development, particularly in understanding their interactions with biological targets (Bhat et al., 2018).
Synthesis of Novel Compounds
Studies have also been conducted on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. This underscores the role of 3-(4-Chlorophenyl)Piperidine derivatives in synthesizing new compounds with potential therapeutic applications (Rehman et al., 2018).
Kinetic and Mechanistic Studies
Research into the kinetics and mechanisms of reactions involving piperidine derivatives provides insights into their reactivity and potential applications in synthetic chemistry. Such studies can guide the design of new chemical reactions and the development of novel materials or pharmaceuticals (Castro et al., 2001).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJNVLLKCGOSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)Piperidine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



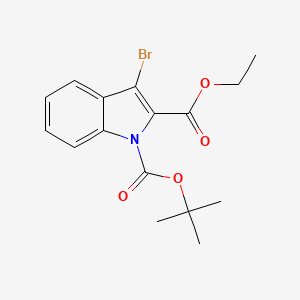
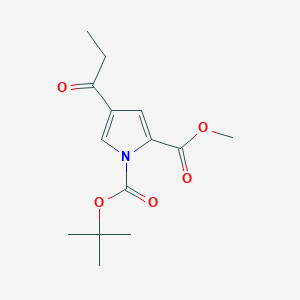
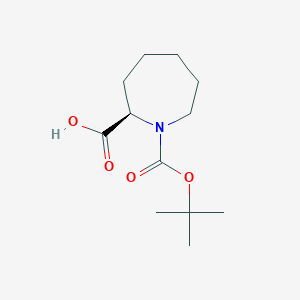
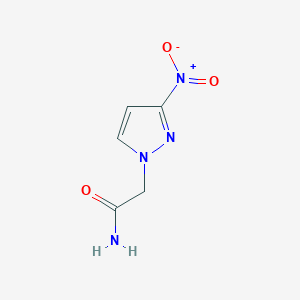
![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)


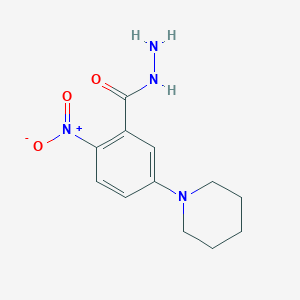
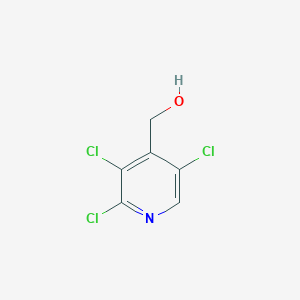



![methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1388180.png)
